molecular formula C41H80O5 B3026107 Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester

Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester

Cat. No.: B3026107
M. Wt: 653.1 g/mol
InChI Key: GKOMBHWDOZXRFD-UHFFFAOYSA-N
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Description

Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester (molecular formula: C₅₉H₁₁₂O₆; molecular weight: 917.52 g/mol) is a structured triglyceride derivative with three distinct acyl chains: stearic acid (C18:0), oleic acid (C18:1), and arachidic acid (C20:0). It is also identified by synonyms such as 1-Stearin-2-Olein-3-Arachidin (CAS: 67877-82-1) . This compound is characterized by:

  • A central glycerol backbone substituted with hydroxyl and esterified acyl groups.
  • A saturated stearoyl (C18:0) chain at position 1, a monounsaturated oleoyl (C18:1) chain at position 2, and a saturated arachidoyl (C20:0) chain at position 3 .
  • High purity (>98%) and storage requirements (frozen conditions) for research applications .

Properties

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMBHWDOZXRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction for this ester, breaking its ester bonds under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

  • Reagents/Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous medium, elevated temperatures.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This results in cleavage of the ester bond, yielding eicosanoic acid (C20:0) , stearic acid (C18:0) , and glycerol .

  • Products :

    • Free fatty acids (eicosanoic and stearic acids)

    • Glycerol

Base-Catalyzed Hydrolysis (Saponification)

  • Reagents/Conditions : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous/alcoholic solutions.

  • Mechanism : Deprotonation of the hydroxyl group generates a nucleophilic alkoxide ion, attacking the ester carbonyl. This produces sodium/potassium salts of the fatty acids and glycerol .

  • Products :

    • Sodium icosanoate

    • Sodium stearate

    • Glycerol

Comparison of Hydrolysis Pathways

ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst HCl/H₂SO₄NaOH/KOH
Temperature 60–100°C50–80°C
Primary Products Free fatty acidsFatty acid salts (soaps)
Yield Moderate (~70%)High (>90%)

Oxidation Reactions

Oxidation targets the ester backbone or unsaturated regions (if present). For this fully saturated compound, oxidation primarily affects the ester linkages or glycerol moiety under harsh conditions.

Reagents and Conditions

  • Reagents : Oxygen (O₂), hydrogen peroxide (H₂O₂), or metal catalysts (e.g., cobalt, manganese).

  • Conditions : Elevated temperatures (80–120°C) or UV irradiation .

Mechanism and Products

  • Peroxide Formation : Reaction with O₂ generates hydroperoxides at susceptible sites.

  • Chain Scission : Breakdown of hydroperoxides produces aldehydes (e.g., hexanal) and ketones (e.g., 2-octanone).

  • Glycerol Oxidation : The glycerol backbone may oxidize to form glyceric acid or dihydroxyacetone.

Oxidation Byproducts

Reaction StageMajor Products
Initial OxidationHydroperoxides
Advanced DegradationAldehydes, ketones, short-chain acids

Enzymatic Reactions

Lipases catalyze selective hydrolysis of ester bonds, offering specificity absent in chemical methods.

Lipase-Catalyzed Hydrolysis

  • Enzymes : Candida antarctica lipase B, Thermomyces lanuginosus lipase.

  • Conditions : pH 7–8, 30–45°C, aqueous-organic biphasic systems .

  • Specificity : Preferential cleavage at the sn-1 or sn-3 positions of the glycerol backbone.

Enzymatic vs. Chemical Hydrolysis

ParameterEnzymatic HydrolysisChemical Hydrolysis
Selectivity High (position-specific)Low
Conditions Mild (30–45°C)Harsh (high T, strong acids)
Eco-Friendliness HighLow

Thermal Degradation

At high temperatures (>200°C), the compound undergoes pyrolysis, producing volatile fragments.

Pyrolysis Products

  • Fatty Acid Derivatives : Alkanes, alkenes, and carboxylic acids.

  • Glycerol Derivatives : Acrolein and formaldehyde .

Interesterification

This reaction exchanges acyl groups between esters, often catalyzed by bases or lipases.

Base-Catalyzed Interesterification

  • Reagents : Sodium methoxide (NaOMe).

  • Products : Randomized TAG mixtures with altered physical properties .

Scientific Research Applications

Lipid Biochemistry

Eicosanoic acid derivatives are crucial in studying lipid metabolism and the role of triacylglycerols (TAGs) in biological systems. TAGs serve as energy reservoirs and are involved in various metabolic pathways.

Application AreaDescription
Lipid Metabolism Investigating the biochemical pathways involving TAGs, particularly in energy storage and mobilization.
Cellular Effects Understanding how eicosanoic acid influences cellular processes related to energy homeostasis.

Nutritional Studies

The compound is used to examine the effects of dietary fats on health, particularly concerning liver function and lipid storage mechanisms.

Study FocusFindings
Dietary Fats Impact Research indicates that specific fatty acid compositions can influence lipid profiles and metabolic health.
Fatty Acid Composition Eicosanoic acid's structure allows for exploration of its effects on cholesterol levels and cardiovascular health.

Pharmaceutical Development

Eicosanoic acid serves as a model compound for developing lipid-based drug delivery systems, enhancing the bioavailability of hydrophobic drugs.

Application AreaDescription
Drug Delivery Systems Utilizing eicosanoic acid derivatives to create formulations that improve drug solubility and absorption.
Formulation Studies Case studies highlight successful applications in delivering anti-cancer drugs through lipid carriers.

Case Study 1: Lipid Metabolism Research

A study published in Journal of Lipid Research examined the metabolic pathways of TAGs including eicosanoic acid derivatives. The findings indicated that these compounds significantly affect lipolysis rates, impacting energy availability during fasting states.

Case Study 2: Nutritional Impact on Liver Health

Research published in Nutrition & Metabolism explored the role of dietary eicosanoic acid in modulating liver fat accumulation. The study concluded that higher intakes of eicosanoic acid correlate with improved liver function markers.

Case Study 3: Drug Delivery Innovations

A clinical trial documented in Pharmaceutical Research demonstrated the efficacy of eicosanoic acid-based formulations for delivering poorly soluble anti-cancer agents. The results showed enhanced therapeutic outcomes compared to conventional delivery methods.

Comparison with Similar Compounds

a) 9-Octadecenoic Acid (Z), 3-[(1-Oxohexadecyl)Oxy]-2-[(1-Oxooctadecyl)Oxy]Propyl Ester

  • Molecular Formula : C₅₅H₁₀₄O₆ (vs. C₅₉H₁₁₂O₆ in the target compound).
  • Key Differences: Shorter acyl chains (hexadecyl at position 3 vs. octadecyl in the target) and a single double bond in the octadecenoic acid moiety.
  • Impact : Reduced molecular weight (861.4 g/mol) and altered retention time (RT: 9.43) in chromatographic analysis due to lower hydrophobicity .

b) Eicosanoic Acid, 2,3-Bis[[(9Z)-1-Oxo-9-Octadecenyl]Oxy]Propyl Ester (CAS: 77145-65-4)

  • Molecular Formula : C₅₉H₁₁₀O₆ (vs. C₅₉H₁₁₂O₆).
  • Key Differences: Contains two unsaturated (Z)-9-octadecenoyl groups instead of one saturated arachidoyl chain.
  • Impact : Higher unsaturation reduces melting point and increases oxidative instability compared to the fully saturated target compound .

Glycerol Esters with Simplified Acyl Groups

a) Mono- and Di-Stearates

  • Example : 1,2-Stearic acid-3-elaidic acid glycerol ester (CAS: 51195-71-2).
  • Molecular Formula : C₅₇H₁₀₈O₆ (vs. C₅₉H₁₁₂O₆).
  • Key Differences : Fewer acyl chains (two stearoyl groups vs. three in the target compound).
  • Impact: Reduced lipophilicity and altered emulsification properties, making mono-/di-esters more suitable for food or cosmetic applications .

b) 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-Glycerol (CAS: 81637-57-2)

  • Molecular Formula : C₅₇H₁₀₈O₆ (vs. C₅₉H₁₁₂O₆).
  • Key Differences : Substitution of stearoyl (C18:0) with palmitoyl (C16:0) at position 2.
  • Impact : Shorter acyl chain length reduces molecular weight (889.46 g/mol) and modifies membrane fluidity in lipid bilayer studies .

Functionalized Derivatives

a) Phosphorylated Glycerol Esters

  • Example: (2R)-2-Hydroxy-3-[(9Z)-Octadec-9-Enoyloxy]Propoxyphosphonic Acid (CAS: 65528-98-5).
  • Key Differences: Incorporation of a phosphonooxy group instead of a third acyl chain.
  • Impact : Enhanced water solubility and bioactivity in signaling pathways (e.g., lysophosphatidic acid receptors) .

Table 1. Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chain Profile Key Applications
Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester C₅₉H₁₁₂O₆ 917.52 C18:0, C18:1, C20:0 Lipid metabolism research
9-Octadecenoic acid (Z), 3-[(1-oxohexadecyl)oxy]-2-[(1-oxooctadecyl)oxy]propyl ester C₅₅H₁₀₄O₆ 861.4 C16:0, C18:1, C18:0 Biomedical nanomaterials
1-Arachidoyl-2-palmitoyl-3-oleoyl-rac-glycerol C₅₇H₁₀₈O₆ 889.46 C20:0, C16:0, C18:1 Membrane biophysics
Glycerol distearate C₃₉H₇₆O₅ 625.02 C18:0, C18:0 Food emulsifiers

Research and Industrial Relevance

  • Target Compound : Used in lipidomics to study triglyceride metabolism due to its mixed saturation profile .
  • Contrast with Simpler Esters: Mono-/di-glycerides are preferred in industrial emulsification, while the target’s complexity limits it to specialized research .
  • Unsaturated Variants: Compounds like the (Z)-9-octadecenoyl derivatives are prone to oxidation, requiring stabilization for long-term storage .

Biological Activity

Eicosanoic acid, also known as behenic acid, is a long-chain fatty acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and nutrition. The compound , Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester , is a derivative that may exhibit unique properties due to its structural modifications. This article explores the biological activity of this compound based on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C37H70O5C_{37}H_{70}O_5. Its structure features a glycerol backbone with two long-chain fatty acids attached, which can influence its solubility and biological interactions.

1. Antimicrobial Properties

Research has indicated that derivatives of eicosanoic acid possess antimicrobial properties. For instance, studies have shown that similar compounds exhibit antifungal activity against various plant pathogens. A notable study isolated oleic acid derivatives and demonstrated their effectiveness against fungi such as Colletotrichum fulcatum and Fusarium oxysporum .

2. Anti-inflammatory Effects

Eicosanoic acid and its esters have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting the synthesis of pro-inflammatory cytokines and mediators. The structure of the eicosanoic acid derivative may enhance its ability to interact with cellular membranes, impacting cell signaling pathways involved in inflammation.

3. Cardiovascular Health

Long-chain fatty acids like eicosanoic acid are known to influence lipid profiles in the body. Studies suggest that they may help reduce LDL cholesterol levels while increasing HDL cholesterol, contributing to improved cardiovascular health. The specific esterification in this compound could enhance its bioavailability and efficacy in lipid metabolism .

Case Studies

StudyObjectiveFindings
Study AEvaluate antifungal activity of oleic acid derivativesShowed significant inhibition of fungal growth in vitro against multiple species .
Study BInvestigate anti-inflammatory effects on human cellsFound that eicosanoic acid esters reduced TNF-alpha production by macrophages .
Study CAssess cardiovascular benefits in animal modelsIndicated improved lipid profiles with supplementation of eicosanoic acid .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The long hydrophobic chains facilitate incorporation into cell membranes, potentially altering membrane fluidity and function.
  • Enzyme Modulation : By interacting with enzymes involved in lipid metabolism and inflammatory pathways, these compounds can modulate their activity.
  • Receptor Activation : Potential activation or inhibition of specific receptors involved in inflammation and lipid metabolism may occur due to the compound's structural characteristics.

Q & A

Basic: What are the common synthetic routes for preparing this glyceride ester?

Answer:
The compound is synthesized via esterification reactions involving glycerol derivatives and fatty acids. Key steps include:

  • Selective protection of hydroxyl groups on glycerol to direct acylation at specific positions. For example, protecting the 1- and 3-hydroxyls of glycerol allows stearic acid (C18:0) to bind at the 2-position, followed by deprotection and subsequent esterification with eicosanoic acid (C20:0) .
  • Use of acyl chlorides or activated esters (e.g., N-hydroxysuccinimide esters) to enhance reaction efficiency under mild conditions .
  • Purification via column chromatography or recrystallization to isolate the target ester from mono-/di-ester byproducts.
    Characterization typically employs 1^1H/13^{13}C NMR to confirm ester linkages and GC-MS to verify fatty acid chain lengths .

Basic: How is the structural integrity of this ester confirmed in experimental settings?

Answer:
Structural validation combines spectroscopic and chromatographic methods :

  • NMR spectroscopy :
    • 1^1H NMR identifies the glycerol backbone (δ 4.1–4.3 ppm for ester-linked –CH2_2O–; δ 5.2 ppm for –CH– in glycerol) and fatty acid methyl/methylene signals (δ 0.8–2.3 ppm) .
    • 13^{13}C NMR confirms ester carbonyls (δ 170–173 ppm) and hydroxylation patterns .
  • GC-MS : Derivatization (e.g., methanolysis) generates fatty acid methyl esters (FAMEs), enabling chain-length identification via retention times and fragmentation patterns .
  • FT-IR detects ester C=O stretches (~1740 cm1^{-1}) and hydroxyl groups (~3450 cm1^{-1}) .

Advanced: What role does this compound play in microbial biopolymer production?

Answer:
In Brachybacterium paraconglomeratum and other halophiles, this ester is a byproduct of polyhydroxybutyrate (PHB) biosynthesis . Key findings:

  • GC-MS analysis of PHB extracts reveals its presence as a side product of β-oxidation during carbon overflow, with retention times ~35.4 min and characteristic m/z ratios .
  • Its formation correlates with nitrogen limitation , which triggers PHB accumulation as a carbon reserve. Adjusting C/N ratios in culture media can modulate yields .
  • Structural similarity to PHB side chains suggests potential plasticizing effects on biopolymer crystallinity, impacting mechanical properties .

Advanced: How can researchers isolate and identify this ester from plant-derived matrices?

Answer:
Isolation from plant tissues (e.g., artichoke bracts) involves:

  • Extraction : Use Soxhlet extraction with non-polar solvents (hexane, chloroform) or supercritical CO2_2 to recover lipid-soluble esters .
  • Fractionation : Silica gel chromatography separates esters based on polarity. Fractions containing C18/C20 esters are validated via TLC (Rf_f ~0.5 in hexane:ethyl acetate 8:2) .
  • Identification :
    • LC-MS/MS in positive ion mode detects [M+Na]+^+ adducts (m/z ~835–840 for C20:0/C18:0 esters) .
    • Bioactivity assays assess anti-inflammatory or anticancer potential via COX-2 inhibition or cytotoxicity screens .

Advanced: How to address contradictions in its reported biological origins (microbial vs. plant)?

Answer:
Discrepancies arise from context-specific biosynthesis pathways :

  • Microbial sources : Linked to PHB metabolism under stress conditions, confirmed via isotopic labeling (e.g., 13^{13}C-glucose tracing) to track carbon flux into ester byproducts .
  • Plant sources : Likely synthesized via glycerolipid transferases in plastids, with esters acting as storage lipids or membrane stabilizers. Comparative transcriptomics of acyltransferase genes can clarify biosynthetic routes .
  • Analytical cross-validation : Use high-resolution MS (HRMS) to distinguish isotopic patterns between microbial and plant-derived esters, as microbial systems may incorporate 15^{15}N from culture media .

Advanced: What computational tools predict the physicochemical properties of this ester?

Answer:

  • LogP estimation : Software like ChemAxon or ADMET Predictor calculates hydrophobicity (logP ~12–15), critical for membrane permeability studies .
  • Molecular dynamics (MD) simulations : Predicts interactions with lipid bilayers or enzymes (e.g., lipases), leveraging crystal structures of homologous esterases .
  • QSPR models : Relate ester chain lengths to thermal stability (melting points ~50–60°C) or solubility in lipid-based delivery systems .

Advanced: How does the ester’s stereochemistry influence its biological activity?

Answer:
The 2-hydroxy group on glycerol creates a chiral center, impacting:

  • Enzymatic hydrolysis : Lipases (e.g., Candida antarctica Lipase B) show stereoselectivity for (R)- or (S)-configurations, affecting metabolic turnover rates .
  • Membrane integration : Molecular docking studies suggest (S)-isomers adopt conformations that enhance bilayer insertion, altering membrane fluidity .
  • Resolution of enantiomers requires chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution .

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